Axitinib (N-Methyl-2-[3-[(E)-2-pyridin-2-yl-vinyl)-1H-indazol-6-ylsulfanyl]-benzamide) is a potent and selective second-generation tyrosine kinase inhibitor (TKI) that primarily targets vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3. [, , , , , , , , ]. It exhibits antitumor activity in various human solid tumors, including advanced renal cell carcinoma (RCC) [, , , , , , , , ].
Axitinib is classified as an antineoplastic agent, specifically targeting receptor tyrosine kinases. It is derived from a series of chemical modifications aimed at enhancing its efficacy and selectivity against VEGFRs. The compound has been extensively studied for its pharmacological properties and therapeutic applications in oncology.
The synthesis of Axitinib involves several key steps utilizing palladium-catalyzed coupling reactions. The primary synthetic route includes:
Axitinib has a complex molecular structure characterized by its indazole core, which contributes to its biological activity. The molecular formula for Axitinib is CHNO, with a molecular weight of approximately 346.37 g/mol.
The specific structural features include:
These components play a crucial role in its binding affinity to VEGFRs, enhancing its selectivity and potency .
The primary chemical reactions involved in the synthesis of Axitinib include:
Each step has been optimized to ensure high purity and yield, with extensive studies conducted on potential impurities formed during synthesis .
Axitinib exerts its therapeutic effects primarily through the inhibition of VEGFR-1, VEGFR-2, and PDGFR-β (platelet-derived growth factor receptor beta). The mechanism involves:
Clinical studies have demonstrated that Axitinib significantly reduces tumor vascularization, thereby inhibiting tumor growth .
Axitinib exhibits several notable physical and chemical properties:
Thermal analysis indicates that Axitinib undergoes endothermic processes related to solvent removal and melting points .
Research continues into its potential applications against other tumor types where angiogenesis plays a critical role, including breast cancer and colorectal cancer. Additionally, ongoing studies explore the development of Axitinib derivatives aimed at improving solubility and selectivity .
Axitinib (AG-013736) exemplifies structure-based rational drug design targeting the "deep pocket" conformation of vascular endothelial growth factor receptors (VEGFRs). Unlike first-generation multi-targeted tyrosine kinase inhibitors (TKIs) like sorafenib or sunitinib, axitinib was engineered for subnanomolar potency against VEGFR-1, -2, and -3 while minimizing off-target effects. This optimization centered on strategic molecular interactions:
Table 1: Inhibitory Concentrations (IC₅₀) of Axitinib vs. Key Kinases
Kinase Target | IC₅₀ (nM) | Selectivity vs. Off-Targets |
---|---|---|
VEGFR-1 | 0.1 | >1,000-fold |
VEGFR-2 | 0.2 | >500-fold |
VEGFR-3 | 0.1–0.3 | >300-fold |
PDGFR-β | 1.6 | ~8-fold |
c-Kit | 1.7 | ~9-fold |
Data derived from in vitro kinase assays [2] [9].
The synthesis of axitinib employs convergent strategies focused on coupling heterocyclic cores. Two primary routes dominate industrial and research-scale production:
Route 1: Indazole-Based Sequential Functionalization
Route 2: Vinylpyridine-Indazole Coupling
Table 2: Comparison of Key Synthetic Approaches
Method | Key Step | Yield | Limitations |
---|---|---|---|
Halogenation-Heck | Iodination/Heck coupling | 45% | Requires N-protection |
Migita Coupling | Cu-catalyzed C-S bond | 85% | Limited solvent compatibility |
Diazotization-Coupling | Azo-derivatization (TM series) | 60–70% | Low VEGFR-2 potency |
Derivative Synthesis Innovations:
Systematic SAR analyses reveal axitinib's pharmacophore tolerances and critical binding elements:
C6-thioether: Benzamide substitution is essential; replacement with alkyl thioethers decreases VEGFR-2 affinity by ~20-fold [1] [6].
Vinyl Linker:
Replacement with azo groups (N=N) in TM derivatives reduces VEGFR-2 inhibition (TM10 IC₅₀ = 44 nM vs. axitinib’s 7.3 nM) but enhances cytotoxicity in some cell lines [3].
Pyridine "Cap":
Figure: Key Hydrogen Bonds in Axitinib-VEGFR-2 Complex (PDB: 4AGC)
Indazole-NH···Cys917 (2.1 Å) Vinylpyridine-N···Glu885 (1.9 Å) Benzamide-C=O···Backbone NH (2.3 Å)
Molecular Docking Insights: Derivatives like TM10 retain core H-bonds while adding a pyrrole-NH···Lys920 interaction, explaining retained activity despite linker modification [3].
Axitinib’s design overcomes critical limitations of earlier VEGFR inhibitors:
Reduced PDGFR/c-Kit activity minimizes off-target effects like myelosuppression (clinically correlated with fewer hematologic AEs) [2] [10].
Binding Kinetics:
Slow dissociation rate (t₁/₂ >60 min) from VEGFR-2 vs. sorafenib (t₁/₂ <10 min) prolongs target suppression [9].
Clinical Correlates:
Table 3: Molecular and Clinical Comparison of TKIs
Parameter | Axitinib | Sorafenib | Sunitinib |
---|---|---|---|
VEGFR-2 IC₅₀ (nM) | 0.2 | 90 | 10 |
Key Off-Targets | Minimal | RAF, PDGFR | PDGFR, c-Kit |
Selectivity Index* | >500 | 5 | 8 |
Median PFS (mRCC) | 15.7 months | 4.7 months | 11.4 months |
Selectivity Index = VEGFR-2 IC₅₀ / Lowest Off-Target IC₅₀ [2] [9] [10]. |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7